Complexation: The nitrogen atoms can act as ligands, forming complexes with metal ions. [ [] ]
Applications
Medicinal Chemistry: Imidazo[1,2-a]pyridine derivatives have shown promise as potential drug candidates for various diseases, including cancer, inflammation, and infections. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] Further research could investigate if this specific compound exhibits similar pharmacological properties.
Material Science: The presence of multiple nitrogen atoms capable of coordinating with metal ions suggests potential applications in materials science, such as the development of metal-organic frameworks (MOFs) [ [] ] or luminescent materials. [ [] ]
Related Compounds
Relevance: Although CITCO belongs to the imidazothiazole class and not the imidazopyridine class like the target compound, it serves as a reference point for comparing the activity and selectivity of novel human CAR agonists []. Both compounds are designed for their interaction with CAR and their structures share a similar core scaffold with differences in the heteroatom and substituents.
Compound Description: These compounds, specifically compound 39 mentioned in the research, are potent agonists of human CAR, exhibiting activity in nanomolar concentrations []. Unlike CITCO, these derivatives demonstrate high selectivity for CAR and do not activate other nuclear receptors []. Furthermore, they exhibit a favorable safety profile in both cellular and rodent studies [].
Relevance: These derivatives share the core imidazo[1,2-a]pyridine structure with 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, making them close structural analogs. The research highlights these derivatives for their improved selectivity and safety profile compared to previously known CAR agonists like CITCO []. The presence of the triazole substituent at the 3-position of the imidazopyridine core represents the key structural difference from the target compound.
Imidazo[1,2‐a]pyridine‐Isoquinoline Hybrids
Compound Description: This series of compounds was investigated for anticancer activity, specifically against breast cancer cell lines MCF-7 and MDA-MB231 []. Several derivatives, including (2,6-difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, (6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone, (6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone, 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline, and 6-methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline, displayed potent activity, even surpassing the reference drug erlotinib [].
Relevance: These hybrids incorporate the imidazo[1,2-a]pyridine moiety directly into their structure, linking it with an isoquinoline unit []. This makes them structurally related to 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, although the point of attachment for the isoquinoline and variations in substituents create structural distinctions.
E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide Derivatives
Compound Description: This study focused on the synthesis and analysis of E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide and its substituted derivatives []. The research primarily investigated the viscosity of these compounds in various solvents to understand solute-solvent interactions and the influence of substituents on their physical properties [].
Relevance: This series shares the core imidazo[1,2-a]pyridine scaffold with 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine. The presence of the acrylamide group at the 3-position of the imidazopyridine core and the variations in substituents contribute to the structural variations from the target compound [].
Compound Description: This group of compounds was synthesized and evaluated for their antitubercular activity against Mycobacterium smegmatis MC2 155 strain []. Compounds with a phenyl or 4-fluorophenyl group at the 2-position of the thiazole ring and a bromo substituent at the 6-position of the imidazo[1,2-a]pyridine ring exhibited notable activity [].
Relevance: While structurally distinct due to the presence of the thiazole ring, these compounds are grouped in the same category as 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the shared imidazo[1,2-a]pyridine core []. The research focuses on how substituents on this core influence the antitubercular activity [].
Compound Description: These compounds were synthesized and evaluated for their biological activity against Gram-positive and Gram-negative bacteria, as well as fungi []. The study aimed to investigate the antimicrobial potential of these imidazo[1,2-a]pyridine derivatives with varying substituents at the 3-position [].
Relevance: This series of compounds is structurally related to 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine through the shared imidazo[1,2-a]pyridine core structure []. The key structural variations arise from the substituents at the 2-, 3-, and 6-positions of the imidazo[1,2-a]pyridine core.
Compound Description: This study involves the synthesis and evaluation of two sets of compounds, 2-(4-chlorophenyl)-6-methyl-3-(3-aryl-1-acetyl-4,5-dihydropyrazol-5-yl)imidazo[1,2-a]pyridines and 2-(4-chlorophenyl)-6-methyl-3-(3-aryl-1-phenyl-4,5-dihydropyrazol-5-yl)imidazo[1,2-a]pyridines []. The researchers explored their biological activity against Gram-positive and Gram-negative bacteria, as well as fungi [].
Relevance: These compounds, with their imidazo[1,2-a]pyridine core, share structural similarities with 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine. The variations lie in the substituents attached to this core, specifically at the 2-, 3-, and 6-positions [].
Compound Description: This study presents aryl-isoxazol-4-yl-imidazo[1,2-a]pyridine derivatives as potential therapeutic agents for Alzheimer's disease []. These compounds are designed to target the GABA A receptor subunit α5, which plays a role in the pathophysiology of Alzheimer's disease [].
Relevance: The presence of the imidazo[1,2-a]pyridine core in these derivatives links them structurally to 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine. The isoxazole ring linked to the imidazo[1,2-a]pyridine core and the specific substituents on both rings differentiate these derivatives from the target compound [].
Compound Description: This compound belongs to a series of imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists, demonstrating potent antihypertensive activity [].
Relevance: Although structurally different from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the variation in the imidazopyridine core structure (imidazo[5,4-b]pyridine instead of imidazo[1,2-a]pyridine), this compound highlights the biological activity of related imidazopyridine derivatives [].
Compound Description: These compounds represent a series of imidazo[1,2-a]pyrimidinone derivatives, structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the presence of the pyrimidinone ring [].
Relevance: Despite the structural difference, the shared imidazo[1,2-a]pyridine core links them to the target compound, highlighting the diverse pharmacological potential of this core structure [].
Compound Description: This research focuses on pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives, particularly compound 3h, [(4-(4-((4-hydroxyphenyl)sulfonyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(8-(methylamino)imidazo[1,2-a]pyrazin-2-yl)methanone]. This compound exhibited potent NF-ĸB inhibitory activity and demonstrated protective effects against acute lung injury in a rat sepsis model [].
Compound Description: Compound 8o is a potent and selective inhibitor of the PI3K/mTOR signaling pathway, demonstrating significant antitumor efficacy in vitro and in vivo []. This compound represents a novel scaffold for PI3K/mTOR dual inhibition.
2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Derivatives
Compound Description: This research explored the synthesis and biological evaluation of three series of compounds: 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives. These compounds were evaluated for their antioxidant and antimicrobial activities [].
Relevance: While structurally diverse, the presence of the imidazole and pyridine rings in some of these derivatives loosely connects them to the core structure of 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine []. The research highlights the broad applications of incorporating imidazole and pyridine moieties in medicinal chemistry.
Compound Description: These compounds were synthesized and evaluated for their biological activity against Gram-positive and Gram-negative bacteria, as well as fungi []. The study aimed to investigate the antimicrobial potential of these imidazo[1,2-a]pyridine derivatives with varying substituents at the 3-position [].
Relevance: This series of compounds is structurally related to 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine through the shared imidazo[1,2-a]pyridine core structure []. The key structural variations arise from the substituents at the 2-, 3-, and 6-positions of the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine and Pyrazolo[2,3-a]pyridine Derivatives (CDK Inhibitors)
Compound Description: This research focuses on a series of imidazo[1,2-a]pyridine and pyrazolo[2,3-a]pyridine derivatives designed as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6 [, ]. These kinases play crucial roles in cell cycle regulation, and their aberrant activity is implicated in various cancers [, ].
Relevance: These derivatives share a core imidazo[1,2-a]pyridine or pyrazolo[2,3-a]pyridine structure with 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine. The studies emphasize the potential of these heterocyclic scaffolds as starting points for developing anticancer agents that target CDKs [, ].
Compound Description: These compounds were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line []. The research aimed to explore the potential of this novel heterocyclic scaffold in developing anticancer agents.
N'-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)imidazo[1,2-a]pyridine-2-carbohydrazides, 2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-N-substituted hydrazinecarbothioamides, and N-(nonsubstituted/4-substituted phenyl)-5-(imidazo[1,2-a]pyridine-2-yl)-1,3,4-oxadiazole-2-amines
Compound Description: This study focused on synthesizing and evaluating the antifungal activity of three series of imidazo[1,2-a]pyridine derivatives: N'-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)imidazo[1,2-a]pyridine-2-carbohydrazides, 2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-N-substituted hydrazinecarbothioamides, and N-(nonsubstituted/4-substituted phenyl)-5-(imidazo[1,2-a]pyridine-2-yl)-1,3,4-oxadiazole-2-amines [].
Relevance: These derivatives share the imidazo[1,2-a]pyridine core with 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, highlighting the importance of this scaffold in medicinal chemistry and the exploration of various substitutions to enhance antifungal activity [].
Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines
Compound Description: These compounds were investigated for their antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum []. The study focused on the development of novel diamidines with improved efficacy and pharmacological properties [].
Relevance: These derivatives share the imidazo[1,2-a]pyridine core with 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, and the research highlights the potential of modifying this core structure to generate compounds with antiparasitic activity [].
6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, 5-phenyl-6-[(1,3,4-thiadiazol-2-yl)sulfanyl]imidazo[1,2-a]pyrimidines, and 2-phenyl-3-[(1,3,4-thiadiazol-2-yl)sulfanyl]pyrimido[1,2-a]benzimidazoles
Compound Description: This study describes the synthesis of a novel series of 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, 5-phenyl-6-[(1,3,4-thiadiazol-2-yl)sulfanyl]imidazo[1,2-a]pyrimidines, and 2-phenyl-3-[(1,3,4-thiadiazol-2-yl)sulfanyl]pyrimido[1,2-a]benzimidazoles []. These compounds represent a new class of heterocyclic compounds incorporating pyrazole, imidazole, and benzimidazole rings linked to a pyrimidine core, showcasing the diversity and potential of these heterocyclic systems.
Relevance: While structurally diverse, the presence of the imidazole ring in some of these derivatives loosely connects them to the core structure of 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine []. The research highlights the broad applications of incorporating imidazole moieties in medicinal chemistry.
Compound Description: This compound represents a pyrazolo[3,4-b]pyridine derivative, structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the different arrangement of the pyridine and pyrazole rings in the core structure [].
Relevance: Despite the structural difference, this compound highlights the potential of exploring related heterocyclic systems incorporating pyridine and pyrazole rings for diverse applications [].
Compound Description: This research focuses on synthesizing and evaluating the antifungal activity of a series of 2, 6-bis (subtituted phenyl)-1, 4-dihydro-3, 5-di (1H-imidazol-1-yl)-4-(subtituted phenyl) pyridine derivatives. These compounds incorporate both a 1,4-dihydropyridine ring and an imidazole pharmacophore [].
Relevance: While structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, the presence of the imidazole and pyridine rings in these derivatives highlights the exploration of various heterocyclic systems incorporating these moieties for potential antifungal activity [].
2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)thiazolidin-4-one and 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)-5-arylidenethiazolidin-4-ones
Compound Description: This research focuses on the synthesis of 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)thiazolidin-4-one and a series of its arylidene derivatives, 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)-5-arylidenethiazolidin-4-ones []. These compounds feature a thiazolidinone ring linked to an imidazopyridine moiety.
Relevance: Although structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the presence of the thiazolidinone ring and the different arrangement of nitrogen atoms in the imidazopyridine core, these compounds highlight the diverse chemical modifications possible on related heterocyclic scaffolds [].
Compound Description: These are 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazoles, a series of compounds synthesized and evaluated for their antibacterial activity []. These compounds incorporate an imidazole ring linked to an imidazothiadiazole moiety.
Relevance: While structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the presence of the imidazothiadiazole ring system, these compounds highlight the exploration of diverse heterocyclic systems incorporating imidazole rings for potential antibacterial activity [].
Compound Description: This research focuses on synthesizing and characterizing novel derivatives of 1-( ( 1 (piperidine-1-yl-methyl) /(morpholinomethyl) / (4-methylpiperazin-1-yl-methyl )-6- nitro- 1H-benzo [d] imidazol-2-yl ) methyl -6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2] dioxaphosphepino [5,6-d] imidazole-6-oxide []. These compounds represent complex heterocyclic systems incorporating benzimidazole, dioxaphosphepino, and imidazole rings.
Relevance: While structurally diverse, the presence of the imidazole ring in these derivatives loosely connects them to the core structure of 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine []. The research highlights the broad applications of incorporating imidazole moieties in medicinal chemistry.
Compound Description: This study describes the synthesis and anticancer activity of a series of 4-(3-amino-6-phenylthieno[2,3-b]pyridine-4-yl)phenyl-3-amino-6-phenylthieno[2,3-b]pyridine derivatives. These compounds were synthesized by reacting 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) with various active-hydrogen-containing compounds [].
Relevance: Although structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the presence of the thienopyridine ring system and the absence of an imidazole ring, these compounds highlight the exploration of diverse heterocyclic systems incorporating pyridine rings for potential anticancer activity [].
Compound Description: This study involves the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide and its derivatives []. These compounds feature a pyridothiazine ring system.
Relevance: While structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the presence of the thiazine ring and the absence of an imidazole ring, this compound highlights the exploration of diverse heterocyclic systems incorporating pyridine rings for various applications [].
Compound Description: This study describes the synthesis and biological evaluation of a series of 1-[2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-yl]-2-arylethanone hydrochlorides. These compounds were synthesized by reacting phthalazine pseudobase with aryl(heteroaryl) methyl ketones []. The study also includes the synthesis of two related compounds, 1, 2, 3, 4, 6, 7, 15b, 15c-octahydro-4aH-imidazo[1,2-a]phthalazino[2,1-c]quinazolin-4a-ol and 7-[2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-yl]-1,4-benzodioxin-2(3H)-one. These compounds were tested for their biological activity on rabbit aortic rings.
Relevance: Although structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine due to the presence of phthalazine ring system, these compounds highlight the exploration of diverse heterocyclic systems incorporating imidazole rings for potential biological activity [].
Pyridine Bearing Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl, and Urea Derivatives
Compound Description: This research involved synthesizing and evaluating a novel series of pyridine derivatives bearing various heterocyclic rings, including imidazolyl, pyrazolyl, oxa/thiadiazolyl, and urea moieties []. The study focused on investigating the potential anticancer activity of these compounds against different cancer cell lines, including liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma (MCF-7) [].
Relevance: Although structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, the presence of imidazole and pyridine rings in some of these derivatives highlights the exploration of various heterocyclic systems incorporating these moieties for potential anticancer activity [].
Triazole-Pyridine Dicarbonitriles and Substituted Dihydropyridine Dicarbonitriles
Compound Description: This research focused on synthesizing two series of compounds, triazole-pyridine dicarbonitriles and substituted dihydropyridine dicarbonitriles, using a green chemistry approach []. The compounds were evaluated for their cytotoxicity against lung cancer (A549) cells and their inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammation and cancer [].
Relevance: Although structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, the presence of both a pyridine and a triazole ring in these derivatives, albeit not directly fused as in the target compound, highlights the exploration of various heterocyclic systems incorporating these moieties for potential anticancer and anti-inflammatory activity [].
Compound Description: This study employed a small molecule, 3-(diethylamino)-7-imino-7H-benzo[4,5]imidazo[1,2-a]chromeno[3,2-c]pyridine-6-carbonitrile (DIBC), as a component in ternary organic solar cells (OSCs) []. DIBC, a commercially available compound, was utilized to enhance the efficiency and stability of OSCs due to its ability to form hydrogen bonds with other components in the device [].
Relevance: Although structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, the presence of both imidazole and pyridine rings within the larger fused aromatic system in DIBC highlights the broad applications of incorporating these heterocyclic moieties in materials science and beyond [].
5H-Chromeno[4,3-b]Pyridin-5-One Derivatives
Compound Description: This research involved synthesizing a series of novel chromeno[4,3-b]pyridine derivatives by reacting 4-amino-2-oxo-2H-chromene-3-carboxaldehyde with various activated methylene compounds []. These compounds were then screened for their anticancer activity against the MCF-7 breast cancer cell line using molecular docking studies [].
Relevance: Although structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, the presence of the pyridine ring within the chromenopyridine scaffold highlights the use of this heterocycle in developing compounds with potential anticancer activities [].
6-Carbamoyl-1,2-dihydropurines
Compound Description: This study focuses on synthesizing a series of novel 6-carbamoyl-1,2-dihydropurines []. These compounds were synthesized by reacting (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with aromatic amines followed by cyclization in the presence of an aldehyde [].
Relevance: While structurally distinct from 6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine, the exploration of purine derivatives, which also contain an imidazole ring fused to a pyrimidine ring, emphasizes the versatility of fused heterocyclic systems in medicinal chemistry [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.